4-Bromo-1,6-naphthyridine

Übersicht

Beschreibung

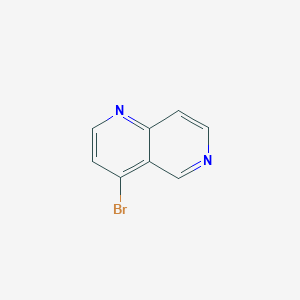

4-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.

Wirkmechanismus

Target of Action

4-Bromo-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . These compounds have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide range of biological applications .

Biochemische Analyse

Biochemical Properties

4-Bromo-1,6-naphthyridine is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific and differential functionalization of the this compound core leads to specific activity .

Cellular Effects

The cellular effects of this compound are primarily observed in its anticancer properties. It has been studied for its effects on different cancer cell lines

Molecular Mechanism

Its anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of phosphorus tribromide in N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out by adding phosphorus tribromide to DMF with vigorous stirring, followed by the addition of 1,6-naphthyridone. The mixture is then neutralized with aqueous sodium bicarbonate solution and extracted with ethyl acetate to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and arylboronic acids to replace the bromine atom with an aryl group.

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Can be achieved using hydrogen gas in the presence of a palladium catalyst.

Major Products:

Arylated Naphthyridines: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1,6-naphthyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is explored for its potential anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial activities.

Material Science: Used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.

Biological Research: Investigated for its role in various biological pathways and its potential as a diagnostic tool.

Vergleich Mit ähnlichen Verbindungen

1,6-Naphthyridine: The parent compound without the bromine substitution.

1,8-Naphthyridine: Another isomer with different biological and chemical properties.

Benzo[h][1,6]naphthyridine: Known for its anticancer and anti-Alzheimer activities.

Uniqueness: 4-Bromo-1,6-naphthyridine stands out due to its specific bromine substitution, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Biologische Aktivität

4-Bromo-1,6-naphthyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound (C8H5BrN2) features a naphthyridine core with a bromine substituent at the 4-position. This structural characteristic plays a significant role in its biological interactions and efficacy.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of naphthyridine can intercalate into DNA, leading to the upregulation of p21 and subsequent induction of apoptosis through p53-independent pathways .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Lines Tested | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Aaptamine (related) | H1299, A549, HeLa | 10.47 - 15.03 | DNA intercalation, apoptosis induction |

| This compound | Various cancer cell lines | TBD | Potentially similar to aaptamine |

Antibacterial and Antifungal Properties

This compound has also been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against several bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. The compound's structural similarity to known antibiotics enhances its potential as a lead compound in drug development .

Table 2: Antibacterial Activity Overview

Anti-inflammatory and Neurological Effects

Emerging studies suggest that derivatives of naphthyridine may possess anti-inflammatory properties and could be beneficial in treating neurological disorders. The modulation of inflammatory pathways and neuroprotective effects have been observed in preliminary studies .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar to other naphthyridine derivatives, it can intercalate into DNA strands, disrupting replication and transcription processes.

- Cell Cycle Arrest : Induction of G1 phase arrest has been noted in various studies, impacting the proliferation of cancer cells.

- Matrix Metalloproteinase Inhibition : Downregulation of MMPs may reduce metastasis and invasion capabilities in tumor cells .

Case Studies

Several case studies have highlighted the efficacy of naphthyridine compounds in clinical settings:

- A study involving aaptamine demonstrated significant tumor reduction in mouse models with human hepatocellular carcinoma xenografts .

- Clinical trials assessing the antibacterial properties against resistant strains have shown promising results, warranting further exploration into their therapeutic applications .

Eigenschaften

IUPAC Name |

4-bromo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPRTBZXSSEENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5268-14-4 | |

| Record name | 4-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.